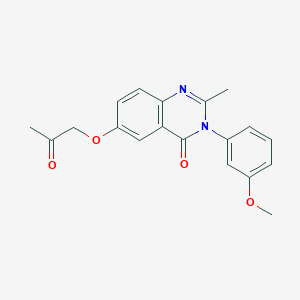
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone, also known as GW0742, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It has been extensively studied for its potential therapeutic applications in various diseases, such as metabolic disorders, cardiovascular diseases, and cancer.
Mechanism of Action
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone is a selective agonist of PPARδ, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism, inflammation, and cell proliferation. Activation of PPARδ by 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity, while downregulating genes involved in lipogenesis and inflammation. In addition, 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism and cell growth.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It also has beneficial effects on lipid metabolism, reducing triglyceride and cholesterol levels in the blood. In addition, 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been shown to have anti-inflammatory and anti-atherosclerotic effects, making it a potential treatment for cardiovascular diseases. Moreover, it has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has several advantages for lab experiments. It is a selective agonist of PPARδ, making it a useful tool for studying the role of this receptor in various physiological processes. It has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo experiments. However, there are also some limitations to using 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone in lab experiments. It is relatively expensive compared to other PPARδ agonists, and its long-term safety and efficacy in humans have not been fully established.
Future Directions
There are several future directions for research on 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone. One area of interest is its potential therapeutic applications in metabolic disorders, such as type 2 diabetes and obesity. Further studies are needed to determine its long-term safety and efficacy in humans, as well as its potential for combination therapy with other drugs. Another area of interest is its potential use in cardiovascular diseases, such as atherosclerosis and heart failure. Moreover, the anti-cancer properties of 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone warrant further investigation, particularly in the context of combination therapy with other anti-cancer drugs. Finally, the development of more selective and potent PPARδ agonists may lead to the discovery of new therapeutic targets and treatment options for various diseases.
Synthesis Methods
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the condensation of 2-methyl-4-quinazolinone with ethyl 2-bromoacetate, followed by the reaction with 3-methoxybenzylamine and the subsequent hydrolysis of the ester group. The final product can be obtained through recrystallization and purification.
Scientific Research Applications
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been widely studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It also has beneficial effects on lipid metabolism, reducing triglyceride and cholesterol levels in the blood. In addition, 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been shown to have anti-inflammatory and anti-atherosclerotic effects, making it a potential treatment for cardiovascular diseases. Moreover, it has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
properties
IUPAC Name |
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12(22)11-25-16-7-8-18-17(10-16)19(23)21(13(2)20-18)14-5-4-6-15(9-14)24-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXVAXQVWLEICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=O)C)C(=O)N1C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-cyclohexen-1-ylacetyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6033749.png)

![4-(2,3-dimethylphenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6033769.png)

![N-(2-methoxy-5-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6033781.png)
![{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6033787.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B6033789.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6033806.png)
![4-[4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6033808.png)
![4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6033816.png)
![2-(cyclopentylcarbonyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6033819.png)
![N-{4-[(3,5-diethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6033834.png)
![4-[({5-[(benzylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6033838.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-3-(4-methyl-1-piperazinyl)propanohydrazide](/img/structure/B6033849.png)